3-(Ethylsulfanyl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

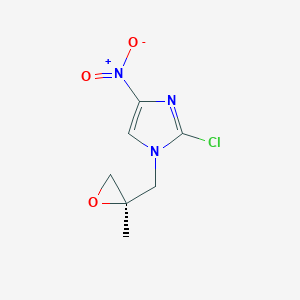

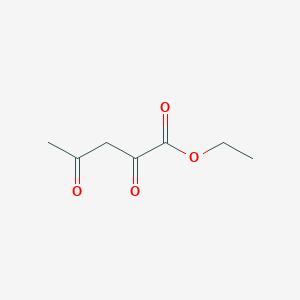

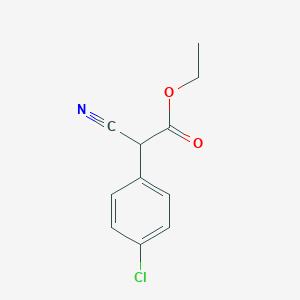

3-(Ethylsulfanyl)butanoic acid is a chemical compound with the molecular formula C6H12O2S . It has an average mass of 148.223 Da and a monoisotopic mass of 148.055801 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of an ester, which is a functional group present in 3-(Ethylsulfanyl)butanoic acid, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 3-(Ethylsulfanyl)butanoic acid is influenced by several factors. The strengths of acids and bases vary over many orders of magnitude, and this is controlled by some of the structural and electronic factors of the molecule .Physical And Chemical Properties Analysis

3-(Ethylsulfanyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 148.23 . The physical properties of a substance can include color, density, hardness, and melting and boiling points .科学的研究の応用

Plant Science: Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana

Summary of the Application

Indole 3-butyric acid (IBA) is an auxin precursor that is converted to indole 3-acetic acid (IAA) in a peroxisomal β-oxidation process. This conversion is crucial for the development of organs in plants at the proper place and time .

Methods of Application

The conversion of IBA to IAA is regulated by the pleiotropic drug resistance (PDR) members of the G subfamily of ATP-binding cassette transporter (ABCG) family, the TRANSPORTER OF IBA1 (TOB1) member of the major facilitator superfamily (MFS) family .

Results or Outcomes

Altered IBA-to-IAA conversion leads to multiple plant defects, indicating that IBA contributes to auxin homeostasis in critical ways .

Aquaculture: Effects of Indole-3-butyric Acid Supplementation in Diets Containing High Soybean Meal

Summary of the Application

Indole-3-butyric acid (IBA) supplementation in diets containing high soybean meal has been found to have potential application value in aquaculture, specifically for the pearl gentian grouper .

Methods of Application

IBA was added to diets at different levels (0 g/kg, 0.8 g/kg, 1.6 g/kg, 2.4 g/kg, 3.2 g/kg, and 4.0 g/kg) where soybean meal was used to replace some of the fish meal as a secondary protein source .

Results or Outcomes

The growth performance of the group with 2.4 g/kg IBA addition was significantly higher than that of the non-added group. The group with IBA additions equal to or more than 2.4 g/kg had longer intestinal folds and more absorptive cells .

Safety And Hazards

The safety data sheet for a similar compound, butyric acid, indicates that it is a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It’s important to handle 3-(Ethylsulfanyl)butanoic acid with care, using appropriate safety measures.

特性

IUPAC Name |

3-ethylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 |

Source

|

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfanyl)butanoic acid | |

CAS RN |

89534-40-7 |

Source

|

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)

![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)